molecular formula C12H8F3N5O B045099 N(2)-(3-Trifluoromethylphenyl)guanine CAS No. 123994-68-3

N(2)-(3-Trifluoromethylphenyl)guanine

Cat. No. B045099
M. Wt: 295.22 g/mol
InChI Key: IOWPKEYIXBBDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(2)-(3-Trifluoromethylphenyl)guanine (TFMG) is a chemical compound that belongs to the class of guanine analogs. It was first synthesized in 1995 by researchers at the University of California, San Francisco. TFMG has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.

Mechanism Of Action

N(2)-(3-Trifluoromethylphenyl)guanine exerts its antitumor activity by inhibiting the activity of DNA polymerase alpha. DNA polymerase alpha is an enzyme that is required for the initiation of DNA replication. N(2)-(3-Trifluoromethylphenyl)guanine binds to the active site of DNA polymerase alpha and prevents the enzyme from adding nucleotides to the growing DNA chain. This results in the accumulation of DNA damage and ultimately leads to cell death.

Biochemical And Physiological Effects

N(2)-(3-Trifluoromethylphenyl)guanine has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N(2)-(3-Trifluoromethylphenyl)guanine also inhibits the expression of genes that are involved in cell cycle regulation, DNA repair, and angiogenesis. These effects contribute to the inhibition of cancer cell growth and proliferation.

Advantages And Limitations For Lab Experiments

N(2)-(3-Trifluoromethylphenyl)guanine has several advantages for lab experiments. It is a potent inhibitor of DNA polymerase alpha and has been shown to have antitumor activity in vitro. N(2)-(3-Trifluoromethylphenyl)guanine also has good solubility in water, which makes it easy to use in experiments. However, N(2)-(3-Trifluoromethylphenyl)guanine has some limitations. It is not very stable and can degrade over time, which can affect the results of experiments. N(2)-(3-Trifluoromethylphenyl)guanine is also toxic to normal cells, which can limit its use in vivo.

Future Directions

N(2)-(3-Trifluoromethylphenyl)guanine has shown great potential as a therapeutic agent for cancer treatment. Future research should focus on optimizing the synthesis method of N(2)-(3-Trifluoromethylphenyl)guanine to improve its stability and reduce toxicity. Further studies are needed to determine the efficacy of N(2)-(3-Trifluoromethylphenyl)guanine in vivo and to evaluate its potential as a combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine and its impact on normal cells.

Synthesis Methods

The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine involves a series of chemical reactions that start with the reaction of 3-trifluoromethylphenyl isocyanate with guanine. This reaction produces N-(3-trifluoromethylphenyl)guanidine, which is then reacted with methyl iodide to produce N-methyl-N-(3-trifluoromethylphenyl)guanidine. The final step involves the reaction of N-methyl-N-(3-trifluoromethylphenyl)guanidine with sodium methoxide to produce N(2)-(3-Trifluoromethylphenyl)guanine.

Scientific Research Applications

N(2)-(3-Trifluoromethylphenyl)guanine has been extensively used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells by selectively targeting the DNA synthesis pathway. N(2)-(3-Trifluoromethylphenyl)guanine is a potent inhibitor of human DNA polymerase alpha, which is an essential enzyme for DNA replication. Inhibition of DNA polymerase alpha leads to the accumulation of DNA damage and cell death. N(2)-(3-Trifluoromethylphenyl)guanine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

123994-68-3

Product Name

N(2)-(3-Trifluoromethylphenyl)guanine

Molecular Formula

C12H8F3N5O

Molecular Weight

295.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)

InChI Key

IOWPKEYIXBBDOQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

synonyms

N(2)-(3-trifluoromethylphenyl)guanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.